molecular formula C5H6ClN3O2 B14022450 5-Chloro-1-ethyl-4-nitro-1h-imidazole

5-Chloro-1-ethyl-4-nitro-1h-imidazole

Cat. No.: B14022450
M. Wt: 175.57 g/mol
InChI Key: AQANHGTUMOEEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-ethyl-4-nitro-1H-imidazole: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole typically involves the nitration of 1-ethylimidazole followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, while chlorination can be achieved using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-ethyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-1-ethyl-4-nitro-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of nitroimidazole derivatives on cellular processes.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other functional materials. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-4-nitro-1H-imidazole involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular structures. This property is exploited in the development of antimicrobial and anticancer agents .

Comparison with Similar Compounds

  • 5-Chloro-1-methyl-4-nitroimidazole
  • 5-Chloro-1-ethyl-4-nitroimidazole
  • 5-Chloro-1-ethyl-2-nitroimidazole

Comparison: 5-Chloro-1-ethyl-4-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C5H6ClN3O2

Molecular Weight

175.57 g/mol

IUPAC Name

5-chloro-1-ethyl-4-nitroimidazole

InChI

InChI=1S/C5H6ClN3O2/c1-2-8-3-7-5(4(8)6)9(10)11/h3H,2H2,1H3

InChI Key

AQANHGTUMOEEER-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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